Dabigatran Carboxamide
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Overview
Description
3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid, commonly referred to as a Dabigatran Impurity, is a chemical compound used in the pharmaceutical industry. It is a derivative of Dabigatran, an anticoagulant medication used to prevent blood clots. This compound is significant in the study and quality control of Dabigatran, ensuring the purity and efficacy of the medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques like high-performance liquid chromatography (HPLC) is common to monitor the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds .
Scientific Research Applications
3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dabigatran.
Biology: The compound is studied for its interactions with biological molecules, providing insights into the metabolism and pharmacokinetics of Dabigatran.
Medicine: Research on this compound helps in understanding the safety and efficacy of Dabigatran, contributing to the development of better anticoagulant therapies.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
The mechanism of action of 3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid involves its interaction with specific molecular targets. The compound binds to thrombin, an enzyme involved in blood clotting, inhibiting its activity. This inhibition prevents the formation of blood clots, making it an effective anticoagulant. The molecular pathways involved include the inhibition of the conversion of fibrinogen to fibrin, a key step in the clotting process .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The parent compound, used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a different mechanism of action.
Apixaban: Similar to Rivaroxaban, used for preventing blood clots.
Uniqueness
3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid is unique due to its specific structure and its role as an impurity in Dabigatran. Its presence and quantification are crucial for ensuring the safety and efficacy of Dabigatran, distinguishing it from other anticoagulants .
Properties
IUPAC Name |
3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-30-20-10-7-17(25(35)31(13-11-23(32)33)21-4-2-3-12-27-21)14-19(20)29-22(30)15-28-18-8-5-16(6-9-18)24(26)34/h2-10,12,14,28H,11,13,15H2,1H3,(H2,26,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNORPKACUHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.